molecular formula C13H9IN2 B187272 6-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-63-6

6-Iodo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B187272
CAS No.: 61982-63-6
M. Wt: 320.13 g/mol
InChI Key: QJBHTNVCHGXHAB-UHFFFAOYSA-N
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Description

6-Iodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities . The presence of an iodine atom at the 6-position and a phenyl group at the 2-position enhances its chemical reactivity and potential for various applications.

Mechanism of Action

Target of Action

6-Iodo-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied as a blue-emitting material . The primary targets of this compound are the chromophores to which it is linked . These chromophores play a crucial role in determining the optical and electrochemical properties of the compound .

Mode of Action

The compound interacts with its targets through intramolecular charge transfer from the donor to the imidazopyridine acceptor in the excited state . This interaction results in a shift in absorption and emission, with C2 substituted dyes exhibiting red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .

Biochemical Pathways

The compound’s ability to affect the optical properties of chromophores suggests it may influence pathways related to light absorption and emission .

Pharmacokinetics

A related compound, 18f-labeled 6-iodo-2-(4’-n,n-dimethylamino)phenylimidazo[1,2-a]pyridine, has been studied for its potential as a radioligand for beta-amyloid in alzheimer’s disease . This compound showed high uptake in the brain after intravenous injection, suggesting good bioavailability .

Result of Action

The primary result of the action of this compound is the emission of blue light . This makes it a promising candidate for use in optoelectronic applications, particularly in full-colour flat panel displays .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound exhibits positive solvatochromism, suggesting that its optical properties can be influenced by the polarity of the solvent .

Biochemical Analysis

Biochemical Properties

6-Iodo-2-phenylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in the metabolic activation of the compound . These enzymes catalyze the N-oxidation of this compound, leading to the formation of reactive metabolites that can further interact with DNA and proteins, potentially causing genotoxic effects . Additionally, the compound has been shown to inhibit certain kinases, affecting cell signaling pathways and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the JAK/STAT and MAPK pathways, leading to changes in gene expression related to inflammation, diabetes, and cancer . In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by targeting specific signaling molecules and transcription factors . Moreover, the compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates . These intermediates can form covalent bonds with DNA and proteins, resulting in genotoxicity and potential mutagenic effects . Additionally, this compound can inhibit the activity of specific kinases, such as cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing cell cycle arrest . The compound also modulates gene expression by interacting with transcription factors and influencing epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to acute cellular responses, such as changes in gene expression and metabolic activity . Long-term exposure, on the other hand, may result in more pronounced effects, including sustained alterations in cell signaling pathways and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its dosage-dependent responses. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window and threshold effects have been identified, providing valuable information for its potential use in drug development.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-oxidation by CYP1A1 and CYP1A2, leading to the formation of reactive metabolites . These metabolites can be further processed by phase II enzymes, such as sulfotransferases and glucuronosyltransferases, resulting in the formation of conjugated metabolites that are more easily excreted from the body . The metabolic pathways of this compound play a crucial role in determining its bioavailability, toxicity, and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization within specific tissues and organs is determined by its physicochemical properties and interactions with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yields. The use of environmentally benign catalysts and solvents is also preferred to minimize waste and reduce environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom at the 6-position, which enhances its reactivity and potential for various applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

6-iodo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBHTNVCHGXHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358604
Record name 6-iodo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61982-63-6
Record name 6-iodo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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